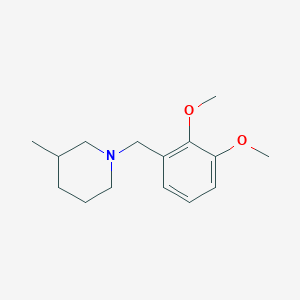![molecular formula C15H20IN3O3 B4940685 N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division. MLN8054 has been shown to have potential as an anti-cancer agent, with preclinical studies demonstrating its ability to inhibit tumor growth in several types of cancer. In
作用机制
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide exerts its anti-cancer effects by selectively inhibiting Aurora A kinase, a protein that is overexpressed in many types of cancer and plays a critical role in regulating cell division. Aurora A kinase is involved in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits Aurora A kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to induce mitotic arrest and apoptosis in cancer cells by disrupting the function of the mitotic spindle. This leads to aberrant chromosome segregation and ultimately cell death. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. However, there are also some limitations to using N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of combination therapies that incorporate N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide treatment, which could help to guide patient selection in clinical trials. Additionally, further preclinical studies are needed to assess the safety and efficacy of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in animal models, and ultimately, in human clinical trials.
合成方法
The synthesis of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a multi-step process that begins with the reaction of 4-iodoaniline with 3-chloropropylamine to produce N-(4-iodophenyl)-3-(propylamino)propanamide. This intermediate is then reacted with morpholine to yield N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]propanediamide, which is subsequently converted to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide through a series of chemical transformations. The final product is obtained as a white solid with a purity of over 99%.
科学研究应用
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit the proliferation of cancer cells by inducing mitotic arrest and apoptosis. In vivo studies have demonstrated that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit tumor growth in xenograft models of various types of cancer, including breast, colon, lung, and ovarian cancer. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
N'-(4-iodophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O3/c16-12-2-4-13(5-3-12)18-15(21)14(20)17-6-1-7-19-8-10-22-11-9-19/h2-5H,1,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHVGLJPSNNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)


![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)